molecular formula C18H16F2N2O2 B2378420 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide CAS No. 955757-82-1

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide

Cat. No.: B2378420
CAS No.: 955757-82-1
M. Wt: 330.335
InChI Key: VJFGVHJNWTXJJH-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydroisoquinoline moiety linked to a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide typically involves multiple steps:

    Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

    Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

    Coupling with Difluorobenzamide: The final step involves coupling the acetylated tetrahydroisoquinoline with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for neurological disorders and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Uniqueness

Compared to similar compounds, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-14(12)10-22)21-18(24)13-3-5-16(19)17(20)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFGVHJNWTXJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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